6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Overview

Description

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

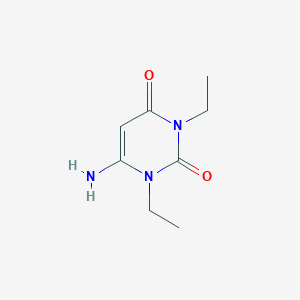

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by its unique structural features, including an amino group at the 6-position and two carbonyl groups at the 2 and 4 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 155.15 g/mol. The compound's structure can be illustrated as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can modulate enzyme activity and receptor interactions through hydrogen bonding and π-stacking due to its aromatic nature .

Biological Activities

Research indicates that pyrimidine derivatives exhibit a range of biological activities. Below are some notable effects associated with this compound:

- Antioxidant Properties : Studies have shown that compounds similar to this pyrimidine derivative exhibit significant antioxidant activity in assays such as ABTS and DPPH radical scavenging tests.

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against various pathogens, although detailed studies are required to confirm efficacy and mechanisms .

- Pharmacological Applications : This compound serves as an intermediate in the synthesis of istradefylline, a medication used for treating Parkinson's disease. Its structural characteristics may lead to the development of other therapeutic agents targeting neurological disorders.

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS Number | Notable Properties | Biological Activity |

|---|---|---|---|

| This compound | 603026 | Diethyl substitution at positions 1 and 3 | Antioxidant; potential drug candidate |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 6642-31-5 | Dimethyl substitution | Antiviral activity |

| 6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione | Not listed | Methyl substitution at position 1 | Lower toxicity; potential applications |

Case Studies

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery. For instance:

- Study on Antioxidant Activity : A research article demonstrated that synthesized pyrimidines exhibited antioxidant capabilities comparable to ascorbic acid. This suggests that modifications to the pyrimidine structure could enhance its therapeutic potential.

- Pharmacological Research : An investigation into the synthesis pathways for istradefylline revealed that intermediates like this compound play crucial roles in developing effective treatments for neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens .

- Antiviral Properties : Research indicates potential antiviral applications, particularly in developing treatments for viral infections .

Biochemistry

The compound serves as a valuable building block in biochemical research:

- Enzyme Inhibition Studies : It can be used to investigate enzyme activity modulation through binding interactions with specific enzymes .

- Biological Pathway Analysis : Researchers utilize this compound to explore its effects on various biological pathways and molecular targets .

Material Science

In material science, this compound is explored for:

- Polymer Development : Its unique chemical structure allows for incorporation into polymers and coatings that require specific chemical properties.

- Nanotechnology Applications : The compound's reactivity can be harnessed in the development of nanomaterials with tailored functionalities .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains of bacteria. The mechanism involved interference with bacterial cell wall synthesis and protein metabolism.

Case Study 2: Enzyme Modulation

Research focusing on enzyme inhibition revealed that this compound could effectively modulate the activity of specific kinases involved in cancer progression. The binding affinity was determined using surface plasmon resonance techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, and how do reaction parameters influence yield?

The compound is synthesized via alkylation of precursor pyrimidine derivatives. For example, 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione (compound 17b) reacts with ethyl iodide in the presence of a base (e.g., potassium carbonate) in DMF, yielding 42% of the target compound as a white solid . Key parameters include:

- Alkylating agent reactivity : Ethyl iodide vs. bulkier halides (e.g., propyl iodide) affects steric hindrance and yield (40–53% observed in analogous reactions) .

- Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

- Temperature and time : Prolonged reflux (~20 hours) ensures complete alkylation but may risk side reactions like over-alkylation .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- 1H NMR : Ethyl groups appear as triplets (δ ~1.19–1.24 ppm), and amine protons resonate as broad singlets (δ ~4.90–4.91 ppm) .

- LCMS : Molecular ion peaks ([M+H]+) validate molecular weight (e.g., m/z 196.2 for related analogs) .

- 13C NMR : Carbonyl signals (δ ~150–160 ppm) confirm the pyrimidine-dione core .

- X-ray crystallography : Used in related compounds to resolve hydrogen-bonding networks (e.g., N—H⋯O interactions in crystal lattices) .

Advanced Research Questions

Q. How can structural modifications at the 6-amino position enhance biological activity, particularly for kinase inhibition?

Substitutions at the 6-amino group modulate electronic and steric properties, impacting target binding. Strategies include:

- Alkylation : Introducing cyclopropyl or propyl groups via alkyl halides increases hydrophobicity, potentially improving eEF-2K inhibitory activity .

- Formylation : Vilsmeier formylation (using POCl3/DMF) adds aldehyde functionalities, enabling further derivatization (e.g., Schiff base formation for metal coordination) .

- Heterocyclic fusion : Pyrido[2,3-d]pyrimidine-dione derivatives exhibit enhanced activity due to planar aromatic systems facilitating π-π stacking with kinase domains .

Q. How can researchers address contradictions in reported synthetic yields for pyrimidine-dione alkylation?

Yield variability (e.g., 40–53% for ethyl vs. propyl analogs) arises from:

- Alkyl halide reactivity : Primary halides (ethyl iodide) react faster but may lead to elimination byproducts under harsh conditions.

- Base strength : Stronger bases (e.g., NaH) improve deprotonation but risk side reactions; weaker bases (K2CO3) offer better control .

- Workup protocols : Precipitation vs. column chromatography affects recovery rates. For example, recrystallization from water or ethanol optimizes purity and yield .

Q. What methodologies are used to analyze conflicting spectral data in pyrimidine-dione derivatives?

Ambiguities in NMR or LCMS data can be resolved by:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, clarifying overlapping signals (e.g., distinguishing NH2 from CH2 groups) .

- Isotopic labeling : Replacing NH2 with ND2 in 6-amino derivatives simplifies splitting patterns in 1H NMR .

- Computational modeling : DFT calculations predict chemical shifts and verify experimental data for novel analogs .

Q. How do solvent and temperature influence the regioselectivity of pyrimidine-dione alkylation?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring N-alkylation over O-alkylation. Protic solvents (ethanol) may promote tautomerization, altering reactivity .

- Temperature control : Lower temperatures (0–25°C) minimize thermal decomposition, while reflux (~80°C) accelerates reaction kinetics but may reduce selectivity .

Q. Methodological Guidelines

- Experimental design : Prioritize stepwise alkylation (e.g., ethyl iodide followed by cyclopropyl groups) to avoid steric clashes .

- Data interpretation : Cross-validate NMR/LCMS with synthetic intermediates to track functional group transformations .

- Biological assays : Use kinase inhibition assays (e.g., eEF-2K ATPase activity) with IC50 calculations to quantify structure-activity relationships .

Properties

IUPAC Name |

6-amino-1,3-diethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-10-6(9)5-7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEWOBMDJKQYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345255 | |

| Record name | 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41740-15-2 | |

| Record name | 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.